molecular formula C14H6Cl3NOS B1420646 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-10-4

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1420646
CAS No.: 1160263-10-4
M. Wt: 342.6 g/mol
InChI Key: PTQHWHIDSJWFCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6-chloroquinoline with 5-chloro-2-thiophenecarbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the thienyl group can produce sulfoxides or sulfones.

Scientific Research Applications

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is unique due to the presence of two chloro groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NOS/c15-7-1-2-10-8(5-7)9(14(17)19)6-11(18-10)12-3-4-13(16)20-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHWHIDSJWFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183659
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-10-4
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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